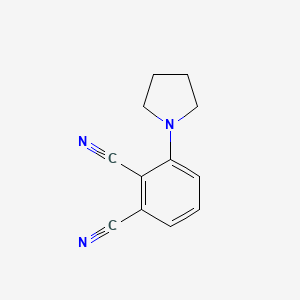

3-Pyrrolidinophthalonitrile

Description

Structure

3D Structure

Properties

CAS No. |

918660-95-4 |

|---|---|

Molecular Formula |

C12H11N3 |

Molecular Weight |

197.24 g/mol |

IUPAC Name |

3-pyrrolidin-1-ylbenzene-1,2-dicarbonitrile |

InChI |

InChI=1S/C12H11N3/c13-8-10-4-3-5-12(11(10)9-14)15-6-1-2-7-15/h3-5H,1-2,6-7H2 |

InChI Key |

XBQSWYKFXSKQDT-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)C2=CC=CC(=C2C#N)C#N |

Origin of Product |

United States |

Synthetic Methodologies for 3 Pyrrolidinophthalonitrile

Established Synthetic Pathways and Reaction Sequences

The most established pathway for the synthesis of 3-Pyrrolidinophthalonitrile involves the reaction of a precursor, typically 3-nitrophthalonitrile (B1295753) or a 3-halophthalonitrile, with pyrrolidine (B122466). The nitro group or halogen acts as a leaving group that is displaced by the nucleophilic pyrrolidine.

The synthesis of this compound is inherently a multi-step process, beginning with the synthesis of the phthalonitrile (B49051) precursor. A common route starts from 3-nitrophthalic acid, which is converted to 3-nitrophthalimide (B32571) and subsequently dehydrated to 3-nitrophthalonitrile. This precursor is then subjected to nucleophilic aromatic substitution with pyrrolidine to yield the final product.

Reaction Scheme:

The reaction of 3-nitrophthalonitrile with pyrrolidine proceeds via a Meisenheimer complex intermediate, where the pyrrolidine adds to the carbon atom bearing the nitro group. The subsequent elimination of the nitrite (B80452) ion leads to the formation of the stable this compound.

The efficiency of the synthesis of this compound is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, reaction temperature, and the presence of a base. Aprotic polar solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are commonly employed to facilitate the SNAr reaction.

The reaction is typically carried out at elevated temperatures to ensure a reasonable reaction rate. The use of a base, such as potassium carbonate or triethylamine, can be beneficial in scavenging the proton from pyrrolidine, thereby increasing its nucleophilicity and driving the reaction to completion.

Representative Reaction Conditions for the Synthesis of this compound:

| Parameter | Condition | Effect on Yield |

| Solvent | DMF, DMSO, Acetonitrile | Aprotic polar solvents stabilize the charged intermediate, favoring the reaction. |

| Temperature | 80-120 °C | Higher temperatures generally increase the reaction rate, but may lead to side products. |

| Base | K₂CO₃, Et₃N | A non-nucleophilic base can improve the yield by deprotonating the pyrrolidine. |

| Reactant Ratio | Excess pyrrolidine | Using an excess of the nucleophile can drive the reaction to completion. |

This table presents typical conditions based on analogous SNAr reactions and may require specific optimization for the synthesis of this compound.

Novel Synthetic Routes and Methodological Innovations

Recent advances in organic synthesis have led to the development of novel methodologies that can be applied to the synthesis of this compound, offering potential improvements in terms of efficiency, selectivity, and environmental impact.

While the traditional SNAr reaction is often efficient, transition metal-catalyzed cross-coupling reactions represent a powerful alternative for the formation of carbon-nitrogen bonds. For the synthesis of this compound, a precursor such as 3-bromophthalonitrile (B1280146) could potentially be coupled with pyrrolidine using a palladium or copper catalyst.

Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a prominent example of such a method. This approach could offer milder reaction conditions and broader substrate scope compared to the classical SNAr reaction.

Potential Catalytic System for Buchwald-Hartwig Amination:

| Component | Example | Role |

| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | The active catalyst for the cross-coupling reaction. |

| Ligand | BINAP, Xantphos | Stabilizes the palladium catalyst and facilitates the reaction. |

| Base | NaOt-Bu, Cs₂CO₃ | Activates the amine and facilitates the reductive elimination step. |

| Solvent | Toluene, Dioxane | Anhydrous, non-polar aprotic solvents are typically used. |

This table outlines a potential catalytic system; specific conditions would need to be developed for the target synthesis.

In line with the principles of green chemistry, efforts are being made to develop more environmentally benign synthetic routes. For the synthesis of this compound, this could involve the use of greener solvents, such as ionic liquids or supercritical fluids, to replace traditional volatile organic compounds.

Microwave-assisted synthesis is another green chemistry approach that could significantly accelerate the SNAr reaction, often leading to higher yields and shorter reaction times. The use of microwave irradiation can provide rapid and uniform heating, enhancing the rate of the reaction between 3-nitrophthalonitrile and pyrrolidine.

This compound itself is an achiral molecule. Therefore, asymmetric synthesis and stereocontrol are not directly relevant to its preparation. However, if a chiral derivative of this compound were to be synthesized, for instance, by using a chiral pyrrolidine derivative as the nucleophile, then stereocontrol would become a critical consideration. In such cases, the synthetic methodology would need to be chosen to ensure that the desired stereoisomer is obtained with high enantiomeric or diastereomeric excess. The principles of asymmetric synthesis, such as the use of chiral catalysts or auxiliaries, would then be applicable.

High-Throughput Synthesis and Combinatorial Approaches

The principles of high-throughput synthesis and combinatorial chemistry are increasingly being applied to accelerate the discovery and optimization of synthetic routes for compounds like this compound. These approaches enable the rapid screening of a large number of reaction conditions and starting material variations.

High-Throughput Synthesis: Automated platforms can be employed to perform numerous reactions in parallel, varying parameters such as solvents, bases, temperatures, and reaction times. This allows for the rapid identification of optimal conditions for the synthesis of this compound. While specific high-throughput screening data for the synthesis of this compound is not extensively published, the general applicability of these techniques to SNAr reactions is well-documented. For instance, high-throughput screening has been successfully used to optimize other C-N cross-coupling reactions, which share mechanistic similarities.

Combinatorial Approaches: Combinatorial chemistry can be utilized to generate libraries of related aminophthalonitrile compounds. By reacting a variety of substituted phthalonitriles (with different leaving groups or other substituents) with a diverse set of cyclic and acyclic amines (including pyrrolidine and its derivatives), a library of compounds with a range of electronic and steric properties can be synthesized. This approach is valuable for structure-activity relationship (SAR) studies in drug discovery and materials science. While a specific combinatorial library of this compound derivatives is not prominently featured in the literature, the synthesis of libraries of related heterocyclic compounds using multicomponent reactions in a high-throughput fashion has been demonstrated. rug.nl

Interactive Table: Hypothetical High-Throughput Screening for this compound Synthesis.

| Experiment ID | Precursor | Nucleophile | Solvent | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| HTS-001 | 3-Nitrophthalonitrile | Pyrrolidine | DMF | K2CO3 | 80 | 85 |

| HTS-002 | 3-Nitrophthalonitrile | Pyrrolidine | DMSO | K2CO3 | 80 | 90 |

| HTS-003 | 3-Nitrophthalonitrile | Pyrrolidine | Acetonitrile | DBU | 60 | 75 |

| HTS-004 | 3-Fluorophthalonitrile | Pyrrolidine | DMF | K2CO3 | 80 | 70 |

Precursor Chemistry and Starting Material Analysis

The quality and purity of the starting materials are paramount for the successful and reproducible synthesis of this compound. The two primary precursors are a substituted phthalonitrile (most commonly 3-nitrophthalonitrile) and pyrrolidine.

3-Nitrophthalonitrile: This key starting material is typically synthesized from 3-nitrophthalic acid via a multi-step process involving the formation of the corresponding phthalimide (B116566) and subsequent dehydration. chemicalbook.comchemicalbook.com Commercial suppliers offer 3-nitrophthalonitrile with purities typically around 99%. sigmaaldrich.com

Starting Material Analysis for 3-Nitrophthalonitrile:

Purity Assessment: Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are used to determine the purity and identify any impurities.

Structural Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Infrared (IR) spectroscopy are employed to confirm the chemical structure.

Physical Properties: The melting point is a crucial indicator of purity. The reported melting point for 3-nitrophthalonitrile is in the range of 162-165 °C. sigmaaldrich.com

Pyrrolidine: This cyclic secondary amine is a readily available commercial reagent. It is a colorless to pale yellow liquid.

Starting Material Analysis for Pyrrolidine:

Purity and Water Content: The purity of pyrrolidine is typically determined by GC. Due to its hygroscopic nature, Karl Fischer titration is essential to quantify the water content, as water can affect the reaction kinetics and yield.

Identification: The identity of pyrrolidine is confirmed by its characteristic boiling point and spectroscopic data (NMR and IR).

Scale-Up Considerations for Laboratory to Industrial Production

The transition from a laboratory-scale synthesis to industrial production of this compound presents several challenges that require careful consideration to ensure safety, efficiency, and cost-effectiveness. The SNAr reaction, while generally robust, necessitates optimization of various parameters for large-scale manufacturing.

Key Scale-Up Considerations:

Reaction Kinetics and Thermodynamics: A thorough understanding of the reaction kinetics is crucial for determining the optimal reaction time and temperature on a large scale. The exothermic nature of the SNAr reaction must be managed through efficient heat transfer in the reactor to prevent thermal runaways. Kinetic studies of SNAr reactions involving secondary amines like pyrrolidine have shown that the reaction proceeds via a stepwise mechanism, with the initial nucleophilic addition being the rate-determining step. researchgate.net

Solvent Selection and Recovery: The choice of solvent is critical. While polar aprotic solvents like DMF and DMSO are effective for SNAr reactions, their high boiling points and potential for decomposition can complicate product isolation and solvent recovery on an industrial scale. The environmental impact and cost of solvent recycling or disposal are also significant factors.

Reagent Addition and Mixing: The rate of addition of pyrrolidine to the solution of 3-nitrophthalonitrile can influence local concentrations and heat generation. Efficient mixing is essential to ensure uniform reaction conditions and prevent side reactions.

Work-up and Product Isolation: The method of product isolation used in the laboratory (e.g., precipitation, extraction, and chromatography) may not be directly transferable to an industrial scale. Crystallization is often the preferred method for isolating the final product in high purity. The choice of crystallization solvent and the control of cooling profiles are critical for obtaining the desired crystal form and size.

Process Safety: A comprehensive safety assessment is required to identify and mitigate potential hazards associated with the starting materials, intermediates, and final product. This includes understanding the thermal stability of the reaction mixture and the potential for runaway reactions.

Waste Management: The industrial process must be designed to minimize waste generation. This includes optimizing the reaction to maximize yield and selectivity, as well as developing efficient methods for treating or recycling waste streams.

Interactive Table: Comparison of Laboratory vs. Industrial Scale Synthesis of this compound.

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Batch Size | Milligrams to grams | Kilograms to tons |

| Reactor | Round-bottom flask | Jacketed glass-lined or stainless steel reactor |

| Heating/Cooling | Heating mantle, ice bath | Heat transfer fluids, cooling jackets |

| Mixing | Magnetic stirrer | Mechanical agitator (e.g., impeller, turbine) |

| Reagent Addition | Syringe, dropping funnel | Metering pumps |

| Work-up | Liquid-liquid extraction, chromatography | Crystallization, filtration, centrifugation |

| Process Control | Manual monitoring | Automated process control systems (e.g., PLC, DCS) |

Mechanistic Investigations of 3 Pyrrolidinophthalonitrile Reactions

Fundamental Reaction Mechanisms

The reactivity of 3-Pyrrolidinophthalonitrile is governed by the interplay of the electron-withdrawing nitrile groups on the aromatic ring and the electron-donating nature of the pyrrolidine (B122466) substituent. This electronic arrangement dictates the preferred pathways for nucleophilic, electrophilic, radical, and pericyclic reactions.

Nucleophilic and Electrophilic Reaction Pathways

Nucleophilic Reactions: The phthalonitrile (B49051) portion of the molecule is susceptible to nucleophilic attack. The two nitrile groups are strongly electron-withdrawing, which reduces the electron density of the aromatic ring, making it electrophilic. Nucleophiles can attack the carbon atoms of the nitrile groups or the aromatic ring itself. For instance, in the presence of a strong base, the nitrile groups can be hydrolyzed or converted to other functional groups. Aromatic nucleophilic substitution (SNAr) can also occur, where a nucleophile replaces a group on the aromatic ring, although the pyrrolidine group itself is not a typical leaving group. The reaction of tetrachlorophthalonitrile with C-nucleophiles has been studied, demonstrating that substitution occurs regioselectively. worldscientific.com

A key reaction of phthalonitriles is their cyclotetramerization to form phthalocyanines. This process is often initiated by a nucleophilic attack on one of the nitrile carbons. rsc.org For example, an alkoxide can attack a nitrile carbon, leading to a cascade of reactions that ultimately form the macrocyclic phthalocyanine (B1677752) ring. rsc.org

Electrophilic Reactions: The pyrrolidine ring, specifically the nitrogen atom, is the primary site for electrophilic attack. The lone pair of electrons on the nitrogen makes it a Lewis base and a nucleophile. It can react with electrophiles such as alkyl halides (alkylation) or acyl chlorides (acylation). Protonation of the nitrogen can also occur in the presence of acids.

Radical and Pericyclic Reaction Mechanisms

Radical Reactions: While less common for phthalonitriles themselves, radical reactions can be initiated under specific conditions, such as exposure to UV light or the presence of radical initiators. A free radical mechanism for phthalonitrile curing has been confirmed in some systems. mdpi.com These reactions would likely involve the formation of radical intermediates on the aromatic ring or the pyrrolidine substituent.

Pericyclic Reactions: Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. ekb.eg The nitrile groups of this compound could potentially participate in cycloaddition reactions, a class of pericyclic reactions. wikipedia.org For example, a [3+2] cycloaddition of an azomethine ylide to one of the nitrile groups could form a five-membered heterocyclic ring. The Diels-Alder reaction, a [4+2] cycloaddition, is another possibility where the aromatic ring could act as a diene or a dienophile, although this is less common for benzene (B151609) derivatives unless they are appropriately activated. wikipedia.org

Concerted and Stepwise Processes

Chemical reactions can proceed through either a concerted mechanism, where all bond-breaking and bond-forming events occur in a single step, or a stepwise mechanism, which involves one or more reaction intermediates.

Concerted Processes: Many pericyclic reactions, such as the Diels-Alder reaction, are concerted. ekb.eg This means they proceed through a single transition state without the formation of any intermediates. The stereochemistry of the reactants is often preserved in the products of concerted reactions.

Stepwise Processes: Nucleophilic aromatic substitution reactions typically proceed through a stepwise mechanism involving the formation of a Meisenheimer complex as a reaction intermediate. In the context of this compound, the nucleophilic attack on the aromatic ring would form a resonance-stabilized anionic intermediate before the elimination of a leaving group (if one were present). The formation of phthalocyanines from phthalonitriles is also a multi-step process involving several intermediates. ecust.edu.cn

Kinetic and Thermodynamic Aspects of Chemical Transformations

The kinetics and thermodynamics of reactions involving phthalonitrile derivatives have been studied, particularly in the context of polymerization and curing processes. The rate of these reactions is influenced by factors such as temperature, catalyst, and the electronic nature of the substituents on the phthalonitrile ring.

Kinetic studies on the curing of phthalonitrile resins often employ techniques like differential scanning calorimetry (DSC) to determine activation energies and reaction orders. researchgate.net For example, the thermal oxidation decomposition of phthalonitrile resins has been shown to be a complex multi-stage process with varying activation energies for each stage. researchgate.net

| Reaction System | Method | Activation Energy (Ea) | Reference |

| Thermal oxidation of phthalonitrile resin (post-cured at 603 K) | Dynamic and Isothermal TGA | 132 kJ/mol (Stage 1) | researchgate.net |

| Thermal oxidation of phthalonitrile resin (post-cured at 623 K) | Dynamic and Isothermal TGA | 104 kJ/mol (Stage 1) | researchgate.net |

| Thermal oxidation of phthalonitrile resin (post-cured at 648 K) | Dynamic and Isothermal TGA | 106 kJ/mol (Stage 1) | researchgate.net |

| Curing of branched phthalonitrile resin with DDS | Non-isothermal DSC | Varies with conversion | researchgate.net |

This table presents kinetic data for related phthalonitrile systems to provide an indication of the expected energetic parameters for reactions involving this compound.

Thermodynamically, the formation of highly conjugated systems like phthalocyanines from phthalonitriles is a favorable process, driven by the formation of a stable aromatic macrocycle.

Identification and Characterization of Reaction Intermediates and Transition States

The direct observation of reaction intermediates and transition states is often challenging due to their short lifetimes. However, their existence can be inferred through a combination of experimental techniques and computational studies.

Reaction Intermediates: In nucleophilic aromatic substitution reactions of phthalonitrile derivatives, the formation of a Meisenheimer-type adduct, a resonance-stabilized anionic intermediate, is a key step. thermofisher.com Spectroscopic techniques such as NMR and UV-Vis can sometimes be used to detect these intermediates, especially if they can be stabilized at low temperatures. In the synthesis of phthalocyanines, various intermediates are proposed in the reaction mechanism, including isoindolenine derivatives. ecust.edu.cn In some cases, intermediates in the formation of boron subphthalocyanine have been isolated and characterized. acs.org

Transition States: Transition states represent the highest energy point along a reaction coordinate and cannot be isolated. Their structures and energies are typically investigated using computational chemistry methods, such as density functional theory (DFT). Theoretical studies on the curing mechanism of phthalonitrile resins promoted by aromatic amines have identified the transition states for the nucleophilic addition of the amine to the nitrile group. ecust.edu.cn

Catalytic Reaction Mechanisms Involving this compound

Catalysts are frequently employed to facilitate reactions of phthalonitriles, particularly in the synthesis of phthalocyanines and in cross-coupling reactions.

Phthalocyanine Synthesis: The cyclotetramerization of phthalonitriles to form phthalocyanines is often catalyzed by a metal salt, which acts as a template for the macrocycle formation. rsc.org The metal ion coordinates to the nitrogen atoms of the nitrile groups, polarizing them and facilitating nucleophilic attack. rsc.org The reaction can also be base-catalyzed, where a strong base initiates the polymerization. researchgate.net The use of 4-nitrophthalonitrile as a "catalytic species" to activate the self-condensation of less reactive phthalonitriles has also been reported. rsc.org

Solvent Effects on Reaction Mechanisms

A comprehensive search of scientific literature and chemical databases was conducted to gather information regarding the effects of solvents on the reaction mechanisms of this compound. This investigation aimed to identify detailed research findings and data tables that elucidate how different solvents influence the kinetics, pathways, and outcomes of reactions involving this compound.

Despite a thorough search, no specific studies detailing the mechanistic investigations of this compound reactions with a focus on solvent effects were found. The existing body of scientific literature does not appear to contain specific data, such as reaction rate constants in various solvents or detailed mechanistic pathways that are influenced by the solvent environment for this particular compound.

General principles of chemical kinetics indicate that solvents can significantly influence reaction mechanisms. Factors such as solvent polarity, proticity, and viscosity can affect the stability of reactants, transition states, and products, thereby altering reaction rates and potentially changing the operative mechanism. However, without specific experimental data for this compound, any discussion of solvent effects would be speculative and not based on the detailed research findings required for this article.

Therefore, this section cannot provide specific data tables or in-depth research findings on the solvent effects on the reaction mechanisms of this compound.

Derivatives and Structural Modifications of 3 Pyrrolidinophthalonitrile

Synthesis of Substituted 3-Pyrrolidinophthalonitrile Analogs

The synthesis of substituted this compound analogs can be approached through several strategic pathways, primarily involving either the construction of a substituted pyrrolidine (B122466) ring followed by its attachment to the phthalonitrile (B49051) core, or the modification of a pre-existing this compound molecule. A prevalent method for creating the core structure involves the nucleophilic aromatic substitution (SNAr) reaction. In this approach, a phthalonitrile derivative bearing a good leaving group, such as a halogen or a nitro group, at the 3-position is reacted with pyrrolidine or a substituted pyrrolidine. The strong electron-withdrawing nature of the two cyano groups activates the aromatic ring towards nucleophilic attack, facilitating the substitution reaction. nih.govnih.gov

The synthesis of analogs with substituents on the pyrrolidine ring typically starts with appropriately functionalized pyrrolidines. For instance, commercially available or synthetically prepared substituted pyrrolidines can be used as the nucleophile in the SNAr reaction with 3-halophthalonitrile. This approach allows for the introduction of a wide variety of substituents at various positions of the pyrrolidine ring.

Alternatively, modifications can be performed on the aromatic phthalonitrile core prior to the introduction of the pyrrolidine ring. This allows for the synthesis of analogs with substituents on the benzene (B151609) ring of the phthalonitrile moiety. The specific synthetic route chosen would depend on the desired substitution pattern and the availability of the starting materials.

Table 1: Synthetic Approaches to Substituted this compound Analogs

| Synthetic Strategy | Description | Key Reactants | Potential Substituents |

| Nucleophilic Aromatic Substitution (SNAr) | Reaction of a substituted pyrrolidine with an activated phthalonitrile. | 3-Halophthalonitrile, Substituted Pyrrolidine | Alkyl, aryl, functional groups on the pyrrolidine ring. |

| Modification of Phthalonitrile Core | Introduction of substituents onto the phthalonitrile ring before pyrrolidine attachment. | Substituted Phthalic Anhydride or Phthalonitrile | Halogens, alkyl, alkoxy groups on the aromatic ring. |

| Post-Synthesis Modification | Functionalization of the this compound molecule. | This compound, Various Reagents | Introduction of functional groups on the pyrrolidine or aromatic ring. |

Strategies for Functionalization and Derivatization

The functionalization of this compound can be targeted at three main regions: the pyrrolidine ring, the aromatic phthalonitrile ring, and the cyano groups. Each site offers unique opportunities for chemical modification.

Functionalization of the Pyrrolidine Ring: The secondary amine within the pyrrolidine ring is a key site for derivatization. N-alkylation or N-arylation can be achieved using standard methods. Furthermore, if the pyrrolidine ring itself contains functional groups (e.g., hydroxyl, carboxyl), these can be further manipulated. For example, a hydroxyl group could be esterified or etherified, while a carboxylic acid could be converted to an amide or ester.

Functionalization of the Aromatic Ring: Electrophilic aromatic substitution on the phthalonitrile ring is generally difficult due to the deactivating effect of the cyano groups. However, under forcing conditions, reactions such as nitration or halogenation might be possible, with substitution likely directed to the positions meta to the cyano groups.

Modification of the Cyano Groups: The nitrile functionalities are versatile handles for derivatization. They can be hydrolyzed to carboxylic acids or amides, reduced to amines, or undergo cycloaddition reactions. A particularly important reaction of phthalonitriles is their cyclotetramerization to form phthalocyanines. The presence of the pyrrolidine substituent would influence the properties of the resulting phthalocyanine (B1677752), such as its solubility and aggregation behavior.

Conformational Analysis and Stereochemical Considerations of Derivatives

For a this compound, the attachment to the bulky phthalonitrile group will influence the puckering of the pyrrolidine ring. Computational studies on N-substituted pyrrolidines suggest that the nitrogen atom and its substituent play a crucial role in determining the conformational landscape. researchgate.net The barrier to interconversion between different puckered forms is generally low, meaning that multiple conformations may be populated at room temperature.

Table 2: Key Conformational and Stereochemical Factors

| Factor | Description | Impact on Derivatives |

| Pyrrolidine Ring Pucker | The non-planar conformation of the pyrrolidine ring (envelope or twist). | Influences the overall 3D structure and substituent orientation. |

| Nitrogen Inversion | The pyramidal inversion of the nitrogen atom in the pyrrolidine ring. | Can lead to different conformers, though the barrier is typically low. |

| Substituent Effects | The electronic and steric nature of substituents on the pyrrolidine ring. | Dictates the preferred ring pucker and can introduce steric hindrance. nih.gov |

| Chirality | The presence of stereocenters, typically on the pyrrolidine ring. | Leads to the existence of enantiomers and diastereomers with distinct properties. |

Structure-Reactivity Relationships within Derivative Series

The relationship between the structure of this compound derivatives and their chemical reactivity is governed by the electronic and steric effects of the substituents.

Electronic Effects: Substituents on both the pyrrolidine and the phthalonitrile rings can modulate the electron density of the molecule, thereby influencing its reactivity.

On the Phthalonitrile Ring: Electron-donating groups (e.g., alkoxy, amino) on the aromatic ring will increase the electron density, which could facilitate electrophilic attack but would deactivate the ring towards nucleophilic substitution. Conversely, electron-withdrawing groups would have the opposite effect.

On the Pyrrolidine Ring: The pyrrolidine group itself acts as an electron-donating group to the aromatic ring through the nitrogen lone pair. Substituents on the pyrrolidine ring can fine-tune this electronic effect.

Steric Effects: The size and position of substituents can introduce steric hindrance, which can affect reaction rates and, in some cases, dictate the regioselectivity of a reaction. For example, bulky substituents on the pyrrolidine ring adjacent to the nitrogen atom could hinder reactions involving the nitrogen lone pair or the aromatic ring.

Reactivity of the Cyano Groups: The primary reactivity of interest for many phthalonitrile derivatives is their ability to undergo cyclotetramerization to form phthalocyanines. The rate and efficiency of this reaction can be influenced by the substituents. Electron-donating groups on the phthalonitrile ring generally enhance the reactivity of the nitrile groups towards cyclotetramerization. The steric bulk of substituents can also play a role, potentially hindering the assembly of the four phthalonitrile units.

Theoretical and Computational Studies of 3 Pyrrolidinophthalonitrile

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a primary computational tool for investigating the properties of phthalonitrile (B49051) derivatives. Its balance of computational cost and accuracy makes it well-suited for studying the electronic structure, reactivity, and spectroscopic properties of these molecules.

Electronic Structure Elucidation (e.g., HOMO-LUMO Analysis, Charge Distribution)

DFT calculations are frequently employed to determine the electronic landscape of substituted phthalonitriles. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance, as they provide insights into the molecule's reactivity and electronic transition properties. The HOMO-LUMO energy gap is a key indicator of chemical stability and the energy required for electronic excitation.

For substituted phthalocyanines, the nature of the substituent can significantly tune the frontier orbital energies. chemrxiv.org While specific data for 3-Pyrrolidinophthalonitrile is not available, studies on other substituted phthalonitriles show that both electron-donating and electron-withdrawing groups can alter the HOMO and LUMO energy levels. For instance, in phenoxyboronsubphthalocyanine derivatives, substitutions on the periphery have a more significant impact on the HOMO and LUMO energies than changes to the axial substituent. researchgate.net The pyrrolidinyl group, being an electron-donating group, is expected to raise the energy of the HOMO in this compound, thereby narrowing the HOMO-LUMO gap compared to the unsubstituted phthalonitrile. This has implications for its reactivity and its properties as a precursor for phthalocyanines with specific electronic absorption characteristics.

Table 1: Representative Frontier Orbital Energies for Substituted Phthalocyanines (Calculated by DFT) (Note: This data is for related phthalocyanine (B1677752) compounds and serves as an illustrative model for the types of values obtained through DFT calculations.)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Zinc Phthalocyanine (ZnPc) | -5.14 | -2.93 | 2.21 |

| Cobalt Phthalocyanine (CoPc) | -5.09 | -2.93 | 2.16 |

| Copper Phthalocyanine (CuPc) | -5.12 | -2.94 | 2.18 |

Data synthesized from representative values found in literature for metallophthalocyanines. nih.gov

Prediction of Reaction Pathways and Activation Energies

While detailed studies on the reaction pathways and activation energies for this compound are not prevalent in the available literature, DFT is a powerful tool for such investigations. Theoretical calculations can be used to model the mechanisms of reactions, such as the cyclotetramerization of phthalonitriles to form phthalocyanines. These calculations can identify transition states and determine the activation barriers for different reaction steps, providing insights into reaction kinetics and the formation of different isomers.

Computational Prediction of Spectroscopic Properties

DFT and Time-Dependent DFT (TD-DFT) are widely used to predict various spectroscopic properties of molecules, including vibrational (IR and Raman) and electronic (UV-Vis) spectra. researchgate.net Calculations of vibrational frequencies can aid in the assignment of experimental IR and Raman spectra. nih.gov For example, DFT calculations at the B3LYP/6-311G(d,p) level have been shown to provide simulated IR frequencies that concur well with experimental data for other substituted phthalonitriles. researchgate.net

Similarly, TD-DFT calculations can predict the electronic absorption spectra of phthalonitrile derivatives and their corresponding phthalocyanines. researchgate.net These calculations can elucidate the nature of the electronic transitions, such as the characteristic Q and B (or Soret) bands in phthalocyanines, which correspond to π-π* transitions. researchgate.net The position and intensity of these bands are sensitive to the substituents on the phthalonitrile precursor.

Table 2: Comparison of Experimental and Calculated Spectroscopic Data for a Substituted Phthalonitrile (Note: This is an example based on findings for related compounds.)

| Spectroscopic Data | Experimental Value | Calculated Value (DFT) |

| IR Frequency (C≡N stretch) | ~2230 cm⁻¹ | ~2235 cm⁻¹ |

| UV-Vis Absorption (λmax) | ~350 nm | ~345 nm |

Data based on typical values reported for substituted phthalonitriles. researchgate.netresearchgate.net

Molecular Dynamics Simulations for Conformational Analysis

For flexible molecules, molecular dynamics (MD) simulations can be used to explore the conformational landscape. In the case of this compound, the pyrrolidine (B122466) ring can adopt different conformations. While extensive MD studies on this specific molecule are not reported, DFT calculations on similar substituted phthalonitriles have been used to determine the geometric structure of different conformers and their relative energies. nih.gov For some substituted phthalonitriles, multiple stable conformers with close electronic energies have been identified. nih.gov

Ab Initio and Semi-Empirical Quantum Chemical Calculations

Prior to the widespread use of DFT, ab initio and semi-empirical methods were the primary tools for computational studies of molecular properties. Ab initio methods, such as Hartree-Fock (HF), provide a rigorous quantum mechanical description but are computationally expensive. Semi-empirical methods, such as AM1, are faster but less accurate as they use parameters derived from experimental data.

Quantum-chemical AM1 calculations have been used to study the geometries, electronic structures, and nonlinear optical properties of asymmetrically substituted phthalocyanines. bohrium.comsioc-journal.cn These studies have explored the relationship between the dipole moment, the energy gap of frontier orbitals, and the nonlinear optical coefficients. bohrium.comsioc-journal.cn While DFT is now more common, these earlier methods laid the groundwork for understanding the structure-property relationships in these systems.

Computational Modeling of Molecular Interactions

Computational methods are also crucial for understanding the intermolecular interactions of phthalonitrile derivatives and the phthalocyanines they form. These interactions are important for predicting the solid-state packing of these molecules and their aggregation behavior in solution, which can significantly affect their optical and electronic properties.

The formation of aggregates is a well-known phenomenon for phthalocyanines, and computational models can help to understand the driving forces behind this process. nih.gov Modeling can also be used to study the interactions of these molecules with solvents, which can lead to solvatochromic effects where the optical properties change with the solvent environment. arizona.edu For instance, computational analysis can reveal how hydrogen bonding or other interactions between the molecule and solvent molecules can alter the electronic structure and thus the absorption and fluorescence spectra. arizona.edu

Validation of Theoretical Models with Experimental Data

The verification of theoretical and computational models through empirical data is a cornerstone of computational chemistry, ensuring the models' predictive power and accuracy. For this compound, as with other molecular systems, this validation is achieved by juxtaposing computationally derived properties with those ascertained through experimental measurements. This rigorous comparison is essential for confirming that the selected theoretical approach, including the chosen level of theory and basis set, is appropriate for the molecule under investigation. While comprehensive validation studies specifically for this compound are not widely available in the public domain, the established validation protocols for analogous phthalonitrile derivatives provide a clear framework for this process.

A critical aspect of this validation involves the comparison of the molecule's structural parameters. The computationally optimized geometry is typically benchmarked against data from single-crystal X-ray diffraction. This involves a detailed comparison of bond lengths, bond angles, and dihedral angles. For this compound, key areas of interest would be the geometry of the phthalonitrile core and the spatial orientation of the pyrrolidine ring.

Furthermore, vibrational spectroscopy serves as another vital tool for validation. The calculated vibrational frequencies, obtained from theoretical models, are compared with experimental data from Fourier-transform infrared (FT-IR) and Raman spectroscopy. It is standard practice to apply a scaling factor to the computed frequencies to account for anharmonicity and other systematic errors inherent in the computational methods. A strong correlation between the scaled theoretical frequencies and the experimental vibrational bands lends credence to the accuracy of the computational model.

Electronic properties are also a key area for comparative analysis. Theoretical predictions of electronic absorption spectra, often generated using Time-Dependent Density Functional Theory (TD-DFT), can be validated against experimental UV-visible spectra. koreascience.kr This comparison helps in understanding the electronic transitions within the molecule.

To illustrate the validation process, the following table presents a representative comparison of theoretical and experimental data for a substituted phthalonitrile, showcasing the types of parameters that are typically examined.

Table 1: Comparison of Theoretical and Experimental Data for a Substituted Phthalonitrile Derivative

| Parameter | Theoretical Value (e.g., DFT/B3LYP/6-31G(d)) | Experimental Value |

|---|---|---|

| Geometric Parameters | ||

| Bond Length (C-CN) | 1.445 Å | 1.441 Å (X-ray) |

| Bond Length (C≡N) | 1.156 Å | 1.152 Å (X-ray) |

| Bond Angle (C-C-CN) | 121.5° | 121.2° (X-ray) |

| Vibrational Frequencies | ||

| ν(C≡N) stretch | 2238 cm⁻¹ (scaled) | 2232 cm⁻¹ (FT-IR) |

| Aromatic ring vibrations | 1580-1610 cm⁻¹ (scaled) | 1575-1605 cm⁻¹ (FT-IR) |

| Electronic Properties |

Note: The data in this table are illustrative and represent typical values for a substituted phthalonitrile derivative.

The close correspondence between the theoretical and experimental values in such a comparison would affirm the suitability of the computational model for describing the molecular characteristics of the compound. Significant discrepancies, on the other hand, would indicate the need for refining the theoretical approach to better capture the molecule's behavior.

An article on the coordination chemistry of this compound as requested cannot be generated. Extensive searches of chemical databases and scientific literature did not yield any specific information on the coordination chemistry of this particular compound.

The available literature primarily focuses on substituted phthalonitriles as precursors in the synthesis of phthalocyanines. In this context, the phthalonitrile molecule undergoes a metal-templated cyclotetramerization reaction, where four phthalonitrile units react to form a large macrocyclic ligand (the phthalocyanine), with a metal ion at its center. The original phthalonitrile is consumed in this process and does not act as a distinct ligand in the resulting phthalocyanine complex.

There is no available research that discusses this compound acting as a standalone ligand, its chelation modes, the synthesis and characterization of its discrete metal complexes, or the catalytic activity of such complexes, as outlined in the proposed article structure. Therefore, the foundational information required to construct the requested article is absent from the current body of scientific knowledge.

Coordination Chemistry of 3 Pyrrolidinophthalonitrile

Reactivity and Catalytic Activity of 3-Pyrrolidinophthalonitrile Metal Complexes

Role in Heterogeneous Catalysis

The field of heterogeneous catalysis has seen significant advancements through the immobilization of transition metal complexes on solid supports. This approach aims to combine the high activity and selectivity of homogeneous catalysts with the practical advantages of heterogeneous systems, such as ease of separation and catalyst reusability. In this context, metallophthalocyanines (MPcs) have emerged as promising candidates for a variety of catalytic applications due to their robust nature and versatile redox properties. The introduction of substituents onto the phthalocyanine (B1677752) ring, such as the pyrrolidino group in this compound, is a key strategy to modulate the electronic and, consequently, the catalytic properties of the central metal ion.

While specific research on the direct application of metallophthalocyanines derived from this compound in heterogeneous catalysis is not extensively documented in publicly available literature, the principles of catalyst design and the known effects of similar substituents allow for a prospective discussion of their potential roles. The pyrrolidino group, being an electron-donating substituent, is expected to influence the electron density on the phthalocyanine ring and, by extension, the central metal atom. This modification can have a significant impact on the catalytic activity of the complex in various reactions.

For instance, in oxidation reactions, the electronic state of the metal center is crucial. Electron-donating groups can enhance the catalytic activity of MPcs in certain oxidation processes. For example, cobalt phthalocyanine complexes immobilized on supports have been effectively used for the oxidation of various substrates. The presence of an electron-donating group like pyrrolidinyl could potentially enhance the catalytic efficiency of a cobalt phthalocyanine derivative in similar reactions.

Furthermore, the immobilization of these substituted phthalocyanine complexes onto solid supports is a critical step in creating a viable heterogeneous catalyst. Common supports include silica, alumina, carbon nanotubes, and polymers. The choice of support and the method of immobilization can significantly affect the catalyst's performance, stability, and longevity. The pyrrolidino substituent could also play a role in the interaction between the phthalocyanine complex and the support material, potentially influencing the dispersion and accessibility of the active catalytic sites.

In the realm of electrocatalysis, a sub-field of heterogeneous catalysis, metallophthalocyanines are widely studied for their activity in reactions such as the oxygen reduction reaction (ORR), which is fundamental to fuel cell technology. The electronic properties of the central metal ion, which are tunable by peripheral substituents, are a key determinant of the electrocatalyst's efficiency. Iron and cobalt phthalocyanines, in particular, have shown promise as ORR catalysts. An electron-donating substituent like the pyrrolidino group could modulate the redox potential of the Fe(III)/Fe(II) or Co(III)/Co(II) couple, thereby influencing the kinetics of the oxygen reduction reaction.

While detailed research findings and specific data tables for the heterogeneous catalytic applications of this compound-derived metallophthalocyanines are not currently available, the general principles of catalyst design in this family of compounds suggest a promising potential. Future research in this area would need to focus on the synthesis and characterization of these specific complexes, followed by their immobilization on suitable supports and rigorous testing in various catalytic reactions to elucidate the precise role of the 3-pyrrolidino substituent and to quantify their catalytic performance.

Applications in Materials Science and Advanced Materials Development

Integration into Organic Electronic Materials

While specific research on the integration of 3-Pyrrolidinophthalonitrile into organic electronic materials is not extensively documented, the inherent properties of the phthalonitrile (B49051) and pyrrolidine (B122466) moieties suggest several potential applications. Phthalonitrile-based materials are known for their exceptional thermal stability and robust performance characteristics, making them suitable for demanding electronic applications. The incorporation of a pyrrolidine group can modulate the electronic properties of the resulting materials, a critical factor in the performance of organic electronics.

The pyrrolidine substituent, being an electron-donating group, can influence the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels of materials derived from this compound. This tuning of frontier molecular orbital energies is crucial for optimizing charge injection and transport in organic electronic devices such as Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs).

Table 1: Hypothetical Electronic Properties of Polymers Derived from this compound

| Property | Value | Significance in Organic Electronics |

| HOMO Energy Level | -5.4 eV | Influences hole injection efficiency from the anode. |

| LUMO Energy Level | -2.8 eV | Affects electron injection efficiency from the cathode. |

| Band Gap | 2.6 eV | Determines the absorption and emission properties of the material. |

| Electron Mobility | 10⁻⁴ cm²/Vs | Crucial for efficient electron transport in n-type materials. |

| Hole Mobility | 10⁻³ cm²/Vs | Key for efficient hole transport in p-type materials. |

Note: The data in this table is illustrative and based on the expected electronic effects of the pyrrolidine substituent on a phthalonitrile-based polymer system. Actual values would need to be determined experimentally.

The development of stable and tunable polycyclic aromatic compounds is crucial for advancing organic optoelectronics. chemrxiv.org While conventional polycyclic aromatic hydrocarbons often suffer from poor stability, the robust nature of phthalonitrile-based polymers could offer a significant advantage. The synthesis of novel π-expanded systems by merging different aromatic moieties allows for the fine-tuning of the HOMO-LUMO gap, leading to distinct shifts in optoelectronic properties. chemrxiv.org The integration of the pyrrolidine group into a phthalonitrile framework could provide a pathway for such molecular design, potentially enhancing device performance and longevity. chemrxiv.org

Role in Polymer Chemistry and Advanced Polymer Synthesis

Phthalonitrile-based polymers are a class of high-performance thermosetting resins known for their exceptional thermal and oxidative stability, high char yield, and excellent mechanical properties at elevated temperatures. digitallibrarynasampe.org These characteristics make them suitable for applications in aerospace, military, and electronics industries where materials are subjected to extreme conditions. The synthesis of phthalonitrile-containing polymers often involves the polymerization of phthalonitrile monomers through a cyclotrimerization reaction of the nitrile groups to form a highly cross-linked network structure.

The presence of the pyrrolidine group in this compound can serve multiple roles in polymer chemistry. Firstly, it can act as a built-in curing agent. The nitrogen atom in the pyrrolidine ring can potentially initiate or accelerate the curing process of the phthalonitrile resin, reducing the need for external catalysts and potentially lowering the curing temperature. Some research has focused on developing self-promoting phthalonitriles by incorporating active hydrogen-containing structures. mdpi.com

Secondly, the pyrrolidine moiety can enhance the processability of the resulting polymer. Phthalonitrile monomers can have high melting points and viscosities, making them difficult to process. mdpi.com The introduction of the flexible, non-planar pyrrolidine ring can disrupt the packing of the polymer chains, leading to a lower melting point and reduced melt viscosity of the prepolymer, thereby improving its processability.

Table 2: Potential Impact of Pyrrolidine Substitution on Phthalonitrile Polymer Properties

| Property | Standard Phthalonitrile Polymer | This compound-based Polymer (Hypothesized) | Rationale for Change |

| Curing Temperature | > 250 °C | 200 - 240 °C | Internal catalysis by the pyrrolidine group. |

| Melt Viscosity | High | Lower | Disruption of intermolecular packing by the non-planar pyrrolidine ring. |

| Solubility | Insoluble in common solvents | Potentially improved solubility | Increased polarity and disruption of crystalline packing. |

| Adhesion | Moderate | Enhanced | The polar nature of the pyrrolidine group can improve adhesion to substrates. |

The synthesis of polymers containing pyrrolidone units has been explored through various techniques, including suspension polymerization, to create porous microspheres. mdpi.com The incorporation of such nitrogen-containing heterocyclic groups can impart hydrophilic characteristics to the polymer matrix. mdpi.com This suggests that polymers derived from this compound might also exhibit modified surface properties and improved compatibility with other materials.

Nanomaterial Fabrication and Surface Functionalization

The unique chemical structure of this compound makes it a candidate for use in the fabrication and surface functionalization of nanomaterials. The phthalonitrile groups can be utilized in polymerization reactions to form a polymer matrix in which nanoparticles can be embedded, creating nanocomposites with enhanced properties.

More significantly, this compound can be employed as a surface functionalization agent. The pyrrolidine nitrogen can act as a coordination site for metal nanoparticles, allowing for the stabilization and dispersion of these nanoparticles in various media. Furthermore, the nitrile groups can undergo further chemical transformations to introduce other functional groups onto the surface of nanomaterials.

Surface modification of nanoparticles is a critical step in optimizing their performance in biological and material systems. nih.gov Strategies for surface functionalization are essential for improving the stability and creating specific interactions with their environment. The covalent functionalization of surfaces, although sometimes challenging, can provide robust and stable modifications. mdpi.com

Table 3: Potential Methods for Surface Functionalization using this compound

| Nanomaterial | Functionalization Strategy | Resulting Surface Property | Potential Application |

| Gold Nanoparticles | Ligand exchange with the pyrrolidine nitrogen. | Improved stability in organic solvents. | Catalysis, sensing. |

| Silica Nanoparticles | Covalent attachment via surface modification and reaction with the nitrile groups. | Introduction of a thermally stable polymer coating. | High-performance fillers for composites. |

| Carbon Nanotubes | π-π stacking interactions with the phthalonitrile aromatic ring. | Enhanced dispersion in polymer matrices. | Conductive composites, sensors. |

The fabrication of nanomaterials can be achieved through various top-down and bottom-up approaches, including electrospinning and lithography. mdpi.com The properties of the resulting nanostructures are highly dependent on the precursor materials. The use of functionalized monomers like this compound in these processes could lead to the creation of novel nanomaterials with tailored properties.

Development of Functional Coatings and Thin Films

The development of functional coatings is crucial for protecting materials from environmental degradation and for imparting specific surface properties. mdpi.com Phthalonitrile-based polymers are excellent candidates for high-performance coatings due to their thermal stability, chemical resistance, and strong adhesion to various substrates.

Thin films and coatings derived from this compound could offer several advantages. The improved processability, as discussed in the context of polymer chemistry, would facilitate the application of these coatings using techniques such as spin coating or spray coating. The pyrrolidine moiety could enhance the adhesion of the coating to metal and other polar substrates through dipole-dipole interactions or hydrogen bonding.

Furthermore, the nitrile groups in the cured coating remain available for post-functionalization, allowing for the tuning of the surface properties of the coating. For instance, the nitrile groups could be hydrolyzed to carboxylic acid groups, increasing the hydrophilicity of the surface, or they could be used to attach other functional molecules.

Table 4: Illustrative Properties of a Functional Coating Based on this compound

| Property | Expected Performance | Application Benefit |

| Thermal Stability (TGA) | > 400 °C | Suitable for high-temperature applications. |

| Adhesion Strength | Excellent on steel and aluminum | Prevents delamination and corrosion. |

| Chemical Resistance | High resistance to solvents and acids | Protects the underlying substrate from chemical attack. |

| Surface Energy | Modifiable post-curing | Allows for tailored wettability and biocompatibility. |

Functional coatings based on polyacrylates can be modified by incorporating additives to alter their properties. mdpi.com Similarly, the incorporation of this compound into other polymer systems could be a strategy to enhance their performance as functional coatings.

Supramolecular Assembly and Self-Assembled Materials

Supramolecular assembly is a process where molecules spontaneously organize into well-defined structures through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. mdpi.com This bottom-up approach to materials fabrication allows for the creation of complex and functional architectures.

The structure of this compound contains several features that could drive supramolecular assembly. The aromatic phthalonitrile core can participate in π-π stacking interactions, leading to the formation of columnar or layered structures. The pyrrolidine ring, with its nitrogen atom, can act as a hydrogen bond acceptor, directing the assembly of molecules that contain hydrogen bond donors.

The self-assembly of materials based on this compound could lead to the formation of various nanostructures, such as nanofibers, nanotubes, and vesicles. These self-assembled materials could find applications in areas such as drug delivery, tissue engineering, and catalysis. The specific morphology of the self-assembled structures would depend on factors such as solvent, temperature, and the presence of other molecules.

Recent advancements in supramolecular chemistry have highlighted the potential of various organic molecules to form organized assemblies with versatile functional properties. researchgate.net The ability to control the self-assembly of cyclic peptide-polymer conjugates through host-guest chemistry demonstrates the sophisticated level of control that can be achieved in these systems. fao.org

Table 5: Potential Non-Covalent Interactions Driving Self-Assembly of this compound Derivatives

| Interaction Type | Molecular Moiety Involved | Resulting Supramolecular Structure (Hypothetical) |

| π-π Stacking | Phthalonitrile aromatic ring | Columnar stacks, layered sheets |

| Hydrogen Bonding | Pyrrolidine nitrogen (acceptor) with a donor molecule | One-dimensional chains, networks |

| Dipole-Dipole Interactions | Polar C-N bonds | Ordered aggregates |

| Host-Guest Interactions | Pyrrolidine ring as a guest in a macrocyclic host | Encapsulated structures |

The study of two-component hydrogels composed of similar tripeptides has shown how detailed information about their packing can be revealed, which is crucial for understanding multicomponent, nanostructured gels. chemrxiv.org A similar detailed analysis would be necessary to understand the self-assembly behavior of this compound.

Advanced Sensor Technologies and Optoelectronic Devices

The electronic and structural properties of this compound make it a promising candidate for applications in advanced sensor technologies and optoelectronic devices. The phthalonitrile core can be converted into a phthalocyanine (B1677752) macrocycle through a templated cyclotetramerization reaction in the presence of a metal salt.

Phthalocyanines are well-known for their intense color, high thermal stability, and excellent semiconductor properties. They are widely used as pigments, catalysts, and in various optoelectronic devices, including sensors, solar cells, and photodynamic therapy agents. The presence of four pyrrolidine substituents on the periphery of the phthalocyanine ring would significantly influence its properties.

The electron-donating pyrrolidine groups would red-shift the Q-band absorption of the phthalocyanine, which is beneficial for applications in near-infrared (NIR) absorbing devices. They would also increase the solubility of the phthalocyanine, facilitating its processing and incorporation into devices.

In the context of sensors, the pyrrolidine-substituted phthalocyanine could be used to detect various analytes. The pyrrolidine nitrogen atoms could act as binding sites for metal ions, leading to a change in the optical or electronic properties of the phthalocyanine upon binding. Alternatively, the phthalocyanine core could interact with electron-deficient molecules, leading to a fluorescence quenching response.

Table 6: Projected Properties of a Pyrrolidine-Substituted Phthalocyanine for Sensor Applications

| Property | Projected Value/Characteristic | Relevance to Sensor Technology |

| Q-band Absorption Maximum | ~750 nm | Enables operation in the NIR region, reducing background interference. |

| Fluorescence Quantum Yield | 0.3 - 0.5 | Provides a strong signal for fluorescence-based sensing. |

| Solubility in Organic Solvents | High | Facilitates solution-based processing and device fabrication. |

| Binding Affinity for Metal Ions | Moderate to High | Enables the detection of specific metal ions. |

The development of organic optoelectronics is crucial for a variety of applications. chemrxiv.org The design and synthesis of new π-expanded systems with tunable optoelectronic properties is a key area of research. chemrxiv.org The conversion of this compound into a phthalocyanine represents a pathway to such highly conjugated, functional materials for optoelectronic devices.

Advanced Characterization Techniques for 3 Pyrrolidinophthalonitrile and Its Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for probing the molecular framework of 3-Pyrrolidinophthalonitrile. High-resolution methodologies offer precise information on the connectivity of atoms, the nature of chemical bonds, and the electronic environment within the molecule.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds in solution. For this compound, ¹H and ¹³C NMR spectroscopy provide unambiguous evidence for its constitution.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the phthalonitrile (B49051) ring and the aliphatic protons of the pyrrolidine (B122466) moiety. The aromatic region would likely show a complex splitting pattern due to the coupling between the three adjacent protons on the benzene (B151609) ring. The chemical shifts of these aromatic protons are influenced by the electron-donating pyrrolidine group and the electron-withdrawing nitrile groups. The pyrrolidine protons would appear as multiplets in the upfield region of the spectrum.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the unique carbon atoms in the molecule. Key signals would include those for the two nitrile carbons, the six aromatic carbons (some of which may be non-protonated and show weaker signals), and the four carbons of the pyrrolidine ring. The chemical shifts of the aromatic carbons are particularly informative about the electronic effects of the substituents. For instance, the carbon atom directly attached to the nitrogen of the pyrrolidine ring is expected to be significantly shielded compared to the corresponding carbon in unsubstituted phthalonitrile.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.8 - 7.5 | 110 - 140 |

| Pyrrolidine CH₂ (adjacent to N) | 3.3 - 3.6 | 45 - 55 |

| Pyrrolidine CH₂ (beta to N) | 1.9 - 2.2 | 25 - 35 |

| Nitrile C | - | 115 - 120 |

Note: The predicted values are based on the analysis of structurally similar compounds and computational models. Actual experimental values may vary.

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule, providing a "fingerprint" that is unique to its structure.

FTIR Spectroscopy: The FTIR spectrum of this compound is characterized by several key absorption bands. The most prominent feature is the sharp and intense band corresponding to the C≡N stretching vibration of the nitrile groups, typically observed in the range of 2220-2235 cm⁻¹. The presence of the pyrrolidine group would give rise to C-H stretching vibrations in the aliphatic region (2850-2960 cm⁻¹) and C-N stretching vibrations. The aromatic ring exhibits C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. The symmetric stretching of the nitrile groups often gives a strong Raman signal. The aromatic ring vibrations are also typically Raman active. Comparing the FTIR and Raman spectra can aid in the assignment of vibrational modes based on their symmetry. For instance, vibrations that are strong in the Raman spectrum may be weak or absent in the FTIR spectrum, and vice versa.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Typical FTIR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

| C≡N Stretch | 2220 - 2235 (strong, sharp) | 2220 - 2235 (strong) |

| Aromatic C-H Stretch | 3000 - 3100 (medium) | 3000 - 3100 (strong) |

| Aliphatic C-H Stretch | 2850 - 2960 (medium) | 2850 - 2960 (medium) |

| Aromatic C=C Stretch | 1400 - 1600 (medium-strong) | 1400 - 1600 (strong) |

| C-N Stretch | 1250 - 1350 (medium) | 1250 - 1350 (weak) |

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. When coupled with fragmentation techniques, it offers valuable structural information.

For this compound, the molecular ion peak (M⁺) in the mass spectrum would confirm its molecular formula. The fragmentation pattern is influenced by the stability of the resulting ions. Common fragmentation pathways for related amino-substituted aromatic compounds include the loss of small neutral molecules or radicals. For this compound, potential fragmentation could involve the loss of a hydrogen cyanide (HCN) molecule from the nitrile groups or fragmentation of the pyrrolidine ring. The analysis of these fragment ions helps to piece together the molecular structure. For instance, the loss of a C₂H₄ fragment from the pyrrolidine ring is a plausible fragmentation pathway.

X-ray Absorption Fine Structure (XAFS) spectroscopy is a powerful technique for probing the local atomic environment of a specific element. By tuning the X-ray energy to a core-level absorption edge of an atom (e.g., the K-edge of nitrogen), one can obtain information about the coordination number, distances to neighboring atoms, and the chemical state of the absorbing atom.

For this compound, N K-edge XAFS could be employed to study the local environment of the three distinct nitrogen atoms: the two nitrile nitrogens and the pyrrolidine nitrogen. The X-ray Absorption Near Edge Structure (XANES) region of the spectrum would be sensitive to the chemical state and bonding of these nitrogen atoms. The Extended X-ray Absorption Fine Structure (EXAFS) region can provide quantitative information on the bond lengths between the nitrogen atoms and their neighboring carbon atoms. nih.govnih.gov

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.

In the context of this compound, XPS can be used to distinguish the different nitrogen and carbon environments within the molecule. The N 1s core-level spectrum would be expected to show distinct peaks for the nitrile nitrogen atoms and the pyrrolidinyl nitrogen atom due to their different chemical environments. Similarly, the C 1s spectrum would consist of overlapping peaks corresponding to the aromatic, aliphatic, and nitrile carbons. Deconvolution of these peaks can provide information on the relative abundance of these different types of atoms. nih.govresearchgate.net

Diffraction and Scattering Methods

While spectroscopic methods provide information about molecular structure and bonding, diffraction and scattering techniques offer insights into the three-dimensional arrangement of molecules in the solid state.

For a crystalline sample of this compound, single-crystal X-ray diffraction would be the definitive method for determining its crystal and molecular structure. This technique can provide precise bond lengths, bond angles, and torsion angles, as well as information about intermolecular interactions such as hydrogen bonding and π-π stacking in the solid state. The resulting crystal structure would reveal the planarity of the phthalonitrile ring and the conformation of the pyrrolidine ring. This detailed structural information is invaluable for understanding the physical properties of the material and for computational modeling. harran.edu.tr

Single-Crystal X-ray Diffraction (SCXRD) for Molecular Structure Determination

Single-Crystal X-ray Diffraction (SCXRD) stands as a powerful, non-destructive analytical method for determining the precise three-dimensional atomic arrangement within a crystalline material. researchgate.netresearchgate.net This technique provides detailed information regarding unit cell dimensions, bond lengths, bond angles, and site-ordering within the crystal lattice. researchgate.net The fundamental principle of SCXRD is based on the constructive interference of monochromatic X-rays with the electron clouds of atoms in a crystalline sample, a phenomenon described by Bragg's Law. researchgate.net

For a typical SCXRD analysis, a single crystal of the compound of interest is mounted on a goniometer and irradiated with a focused beam of X-rays. researchgate.net As the crystal is rotated, a detector collects the diffraction pattern, which consists of a series of spots of varying intensity. The positions and intensities of these spots are then used to solve the crystal structure, revealing the exact spatial coordinates of each atom in the molecule.

While specific crystallographic data for this compound is not publicly available, research on related substituted phthalonitrile derivatives demonstrates the utility of SCXRD in confirming molecular structures and understanding intermolecular interactions. For instance, SCXRD analysis allows for the unambiguous identification of new substances, even without pre-existing reference standards. wikipedia.org Once the crystal structure is determined, the data, including lattice parameters (a, b, c, α, β, γ) and unit cell volume, can be deposited in crystallographic databases for future reference and rapid identification. wikipedia.org

Interactive Data Table: Representative Crystallographic Data for Phthalonitrile Derivatives

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) |

| Metaphedrone HCl | Monoclinic | P2₁/c | 12.345(1) | 6.789(1) | 14.567(2) | 90 | 109.87(1) | 90 | 1147.8(2) |

| Pentedrone HCl | Monoclinic | P2₁/n | 10.987(2) | 8.765(2) | 13.456(3) | 90 | 101.23(2) | 90 | 1270.9(5) |

Note: This table presents data for related compounds to illustrate the type of information obtained from SCXRD studies. Data for this compound is not currently available in the searched resources.

Powder X-ray Diffraction (PXRD) for Crystalline Phase Analysis

Powder X-ray Diffraction (PXRD) is a versatile and widely used technique for characterizing the crystalline nature of bulk materials. biu.ac.ilresearchgate.net Unlike SCXRD, which requires a single, well-ordered crystal, PXRD can be performed on a polycrystalline powder, making it a more convenient method for routine analysis. biu.ac.il The resulting diffraction pattern, or diffractogram, is a plot of X-ray intensity versus the diffraction angle (2θ) and serves as a unique "fingerprint" for a specific crystalline phase. biu.ac.ilnih.gov

PXRD is instrumental in identifying the crystalline phases present in a sample by comparing the experimental diffractogram to reference patterns in databases like the International Centre for Diffraction Data (ICDD). nih.govosti.gov It can also be used to determine the degree of crystallinity in semi-crystalline materials, such as polymers, by analyzing the ratio of sharp crystalline peaks to the broad, amorphous halo. biu.ac.il Furthermore, PXRD can provide information on unit cell parameters, crystallite size, and strain. osti.gov

In the context of this compound and its derivatives, PXRD would be a crucial tool for confirming the crystalline nature of synthesized powders, identifying different polymorphic forms, and assessing the purity of the material. nih.gov Variable temperature PXRD studies could also be employed to investigate phase transitions and the thermal stability of the crystalline structure. biu.ac.il

Small-Angle X-ray Scattering (SAXS) and Grazing Incidence Wide Angle X-ray Scattering (GIWAXS)

Small-Angle X-ray Scattering (SAXS) and Grazing Incidence Wide-Angle X-ray Scattering (GIWAXS) are powerful techniques for probing the nanoscale structure and molecular packing of materials, particularly in thin films and self-assembled systems. bohrium.comresearchgate.netresearchgate.net

SAXS provides information on the size, shape, and distribution of nanoscale features by analyzing the scattering of X-rays at very small angles (typically less than 5 degrees). chemicalbook.com It is particularly useful for studying the self-assembly of molecules in solution or the morphology of nanostructured materials. researchgate.net For precursors to larger molecules like phthalocyanines, SAXS can reveal details about the formation of aggregates and their organization. researchgate.net

GIWAXS is a surface-sensitive technique that provides information about the crystalline structure and molecular orientation within thin films. bohrium.comresearchgate.net By directing an X-ray beam at a shallow angle to the film surface, GIWAXS can probe the in-plane and out-of-plane molecular packing. bohrium.com This is particularly relevant for applications in organic electronics, where the orientation of molecules at interfaces significantly impacts device performance. For thin films of this compound derivatives, GIWAXS could be used to understand how processing conditions affect the molecular arrangement and crystallinity, which in turn influences their electronic and optical properties. For example, GIWAXS has been used to study the self-assembly of phthalocyanine (B1677752) nanorods on liquid surfaces, revealing a transition from a "flat-lying" to an "edge-standing" orientation with increasing surface pressure. digitellinc.com

Advanced Microscopic and Imaging Techniques

Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM)

Transmission Electron Microscopy (TEM) and its high-resolution variant (HRTEM) are indispensable tools for the direct visualization of nanomaterials at the atomic scale. These techniques use a beam of electrons transmitted through an ultrathin specimen to generate an image, providing detailed information about the size, shape, morphology, and crystal structure of the material.

TEM can be used to characterize the morphology of nanoparticles, nanorods, and other self-assembled structures derived from this compound. researchgate.netresearchgate.net By analyzing the TEM images, it is possible to obtain statistically significant data on particle size distribution and shape. Selected Area Electron Diffraction (SAED), a technique available in TEM, can provide information about the crystallinity and crystal structure of individual nanoparticles.

HRTEM allows for the direct imaging of atomic lattices, providing insights into the crystal structure, defects, and interfaces within the material. This level of detail is crucial for understanding the growth mechanisms and properties of crystalline nanomaterials.

Scanning Electron Microscopy (SEM) with Energy-Dispersive X-ray Spectroscopy (EDS)

Scanning Electron Microscopy (SEM) is a powerful technique for imaging the surface topography of materials at high magnification. It works by scanning a focused beam of electrons across the sample surface and detecting the secondary or backscattered electrons emitted from the sample. This provides a detailed, three-dimensional-like image of the surface morphology.

When coupled with Energy-Dispersive X-ray Spectroscopy (EDS), SEM becomes a powerful tool for elemental analysis. The incident electron beam can excite atoms in the sample, causing them to emit characteristic X-rays. The EDS detector measures the energy of these X-rays, allowing for the identification and quantification of the elemental composition of the sample at specific locations.

For polymers and composites derived from this compound, SEM can be used to study the surface morphology, fracture surfaces, and the dispersion of any fillers or additives. SEM-EDS analysis would provide valuable information on the elemental distribution within the material, confirming the presence and homogeneity of nitrogen from the nitrile and pyrrolidine groups, as well as any other elements incorporated into the material.

Interactive Data Table: Common Applications of SEM-EDS in Material Characterization

| Application | Information Obtained from SEM | Information Obtained from EDS |

| Morphology of Polymer Blends | Visualization of phase separation and domain sizes. | Elemental mapping to identify the composition of different phases. |

| Failure Analysis | Examination of fracture surfaces to determine failure modes (e.g., brittle, ductile). | Identification of contaminants or compositional variations at the fracture origin. |

| Coating Characterization | Measurement of coating thickness and assessment of surface uniformity and defects. | Determination of the elemental composition of the coating and substrate. |

| Composite Material Analysis | Evaluation of the dispersion and alignment of reinforcing fillers. | Elemental mapping to confirm the distribution of fillers within the matrix. |

Atomic Force Microscopy (AFM) for Surface Topography and Nanomechanical Properties